



Application Notes: Metabolic Analysis Using a Seahorse Assay with Nampt Modulators

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Compound of Interest		
Compound Name:	Nampt activator-5	
Cat. No.:	B12370455	Get Quote

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Introduction

Nicotinamide phosphoribosyltransferase (Nampt) is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a pivotal role in energy metabolism, DNA repair, and cellular stress responses.[1][4] Dysregulation of Nampt activity and NAD+ levels has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, Nampt has emerged as a significant therapeutic target.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This technology allows researchers to investigate how modulators of Nampt activity impact cellular bioenergetics.

This document provides detailed application notes and protocols for utilizing a Seahorse XF assay to analyze the metabolic effects of a Nampt modulator. While the initial request specified "Nampt activator-5," publicly available information points to a potent Nampt inhibitor known as Nampt-IN-5. Conversely, research has identified small-molecule activators of Nampt, with potent examples designated as NATs. This guide will address the use of both inhibitors and activators in the context of a Seahorse assay.



Principle of the Assay

This assay combines the modulation of the Nampt-mediated NAD+ salvage pathway with real-time analysis of cellular metabolism.

- Nampt Inhibition (e.g., with Nampt-IN-5): Inhibiting Nampt leads to a depletion of the
 intracellular NAD+ pool. Since NAD+ is a crucial coenzyme for glycolysis and the
 tricarboxylic acid (TCA) cycle, its depletion is expected to impair both glycolytic function and
 mitochondrial respiration. This can be observed as a decrease in both ECAR and OCR.
- Nampt Activation (e.g., with a NAT compound): Activating Nampt is expected to increase
 intracellular NAD+ levels. This could potentially enhance metabolic pathways dependent on
 NAD+, such as glycolysis and mitochondrial respiration, leading to an increase in ECAR and
 OCR.

The Seahorse XF Analyzer measures these changes in OCR and ECAR, providing insights into the metabolic phenotype of the cells and the functional consequences of Nampt modulation.

Data Presentation

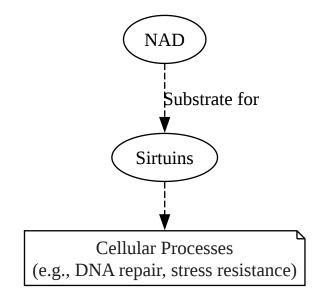
The following tables summarize quantitative data for a Nampt inhibitor (Nampt-IN-5) and a Nampt activator (NAT).

Parameter	Value	Assay Condition
Cellular IC50 (A2780)	0.7 nM	Cell-based assay
Cellular IC50 (COR-L23)	3.9 nM	Cell-based assay
Solubility	Soluble in DMSO	-
Molecular Weight	427.47 g/mol	-
Table 1: Quantitative Data for Nampt Inhibitor (Nampt-IN-5)		



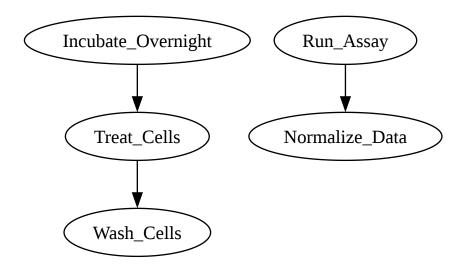
Parameter	Value	Assay Condition
EC50 for NAMPT activation	Varies by analog (e.g., ~1-5 μΜ)	In vitro coupled enzyme assay
Maximal NAMPT activation	Up to ~2-fold increase	In vitro coupled enzyme assay
Effect on NAD+ levels	Dose-dependent increase in cellular NAD+	Cell-based assays
Effect on OCR	Small, dose-dependent increase in basal and maximal respiration (short-term treatment)	Seahorse XF Assay in HepG2 cells
Table 2: Quantitative Data for Nampt Activators (NATs)		

Signaling Pathway and Experimental Workflow



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Experimental Protocols Materials and Reagents

- Cell Line of Interest: (e.g., A549, HepG2, or any cell line relevant to the research question)
- Nampt Modulator: Nampt-IN-5 (inhibitor) or a selected Nampt activator (NAT)
- Vehicle Control: Anhydrous DMSO
- · Culture Medium: Appropriate for the cell line
- Seahorse XF Analyzer: (e.g., XF96, XF24)
- Seahorse XF Consumables: Cell culture microplates, sensor cartridges, and utility plates
- Seahorse XF Assay Medium: (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- Seahorse XF Calibrant
- Seahorse XF Cell Mito Stress Test Kit: (contains Oligomycin, FCCP, Rotenone/Antimycin A)
- Reagents for Normalization: (e.g., Hoechst 33342 for cell counting, BCA protein assay kit)



Protocol 1: Preparation of Nampt Modulator Stock Solution

- Nampt Inhibitor (Nampt-IN-5):
 - To prepare a 10 mM stock solution, dissolve 4.27 mg of Nampt-IN-5 (MW: 427.47 g/mol) in 1 mL of anhydrous DMSO.
 - Vortex to ensure complete dissolution.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Nampt Activator (NAT compound):
 - Follow the manufacturer's instructions for preparing the stock solution, typically in DMSO.
 - A starting stock concentration of 10 mM is common.
 - Aliquot and store as described above.

Protocol 2: Seahorse XF Assay for Metabolic Analysis

Day 1: Cell Seeding

- Harvest and count cells, ensuring high viability (>95%).
- Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
 The optimal seeding density will vary by cell type and should be determined empirically to achieve a confluent monolayer on the day of the assay.
- Include background correction wells containing media only.
- Allow cells to attach by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator overnight.

Day 2: Nampt Modulator Treatment and Cartridge Hydration



Treatment:

- Prepare serial dilutions of the Nampt modulator (and vehicle control) in fresh, pre-warmed culture medium to achieve the desired final concentrations. A typical concentration range to test for an inhibitor like Nampt-IN-5 could be from 0.1 nM to 100 nM, while for an activator, it might be 0.1 μM to 10 μM.
- Remove the seeding medium from the cells and add the medium containing the Nampt modulator or vehicle control.
- Return the plate to the incubator for the desired treatment duration (e.g., 6, 12, or 24 hours). The duration should be optimized based on the expected time course of NAD+ modulation.

Cartridge Hydration:

- Add 200 μL (for XF96) of Seahorse XF Calibrant to each well of a utility plate.
- Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
- Incubate the hydrated cartridge at 37°C in a non-CO2 incubator overnight.

Day 3: Seahorse XF Mito Stress Test

- Assay Medium Preparation:
 - Prepare the Seahorse XF assay medium. For the Mito Stress Test, supplement the base medium with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
 - Warm the medium to 37°C and adjust the pH to 7.4.

Cell Plate Preparation:

- Remove the cell plate from the incubator.
- Gently wash the cells twice with the pre-warmed assay medium, being careful not to disturb the cell monolayer.



- Add the final volume of assay medium to each well (e.g., 180 μL for an XF96 plate).
- Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.

Inhibitor Loading:

- Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the Mito Stress Test Kit in the assay medium at the desired final concentrations. Titration may be necessary to determine the optimal concentration for your cell line.
- Load the prepared inhibitors into the appropriate ports of the hydrated sensor cartridge.
- Running the Assay:
 - Place the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
 - After calibration, replace the utility plate with the cell culture plate.
 - Start the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).

Protocol 3: Data Analysis and Normalization

- Normalization:
 - After the Seahorse assay is complete, it is crucial to normalize the OCR and ECAR data to the number of cells per well.
 - This can be achieved by staining the cells with a nuclear stain (e.g., Hoechst 33342) and using an imaging system for cell counting, or by lysing the cells and performing a protein quantification assay (e.g., BCA assay).
- Data Analysis:



- Use the Seahorse Wave software or other data analysis tools (e.g., Seahorse Analytics, R packages) to analyze the normalized data.
- Compare the OCR and ECAR profiles between the vehicle-treated control group and the Nampt modulator-treated groups.
- Calculate the key parameters from the Mito Stress Test to assess the specific impact on mitochondrial function.

Conclusion

The Seahorse XF assay provides a robust platform for elucidating the metabolic consequences of Nampt modulation. By measuring real-time changes in mitochondrial respiration and glycolysis, researchers can gain valuable insights into the role of the Nampt-NAD+ axis in cellular bioenergetics. These detailed protocols serve as a foundation for designing and executing experiments to investigate the therapeutic potential of Nampt activators and inhibitors in various disease models.

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